Stereochemical Configuration and Structural Dynamics of 2,4:3,5-Di-O-Methylene-L-Iditol: A Comprehensive Guide
Stereochemical Configuration and Structural Dynamics of 2,4:3,5-Di-O-Methylene-L-Iditol: A Comprehensive Guide
Executive Summary
2,4:3,5-Di-O-methylene-L-iditol (CAS 5334-20-3) is a highly specialized bicyclic diol that serves as a rigid chiral scaffold in organic synthesis and an advanced monomer for bio-based polymers[1][2]. By leveraging the inherent C2 symmetry of the L-iditol backbone, selective acetalization with formaldehyde locks the flexible acyclic chain into a highly rigid 1,3,5,7-tetraoxadecalin core[2][3]. This whitepaper provides an in-depth mechanistic analysis of its stereochemical architecture, details a self-validating experimental workflow for its synthesis, and outlines the causality behind its structural stability.
Introduction & Structural Significance
In the pursuit of high-performance bio-based materials and precise chiral auxiliaries, carbohydrate-derived bicyclic diols have emerged as critical building blocks. 2,4:3,5-Di-O-methylene-L-iditol—systematically named[4-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol—features two fused 1,3-dioxane rings[2].
Unlike its acyclic precursor, which suffers from high conformational entropy, this bicyclic derivative is conformationally locked. This rigidity translates directly into enhanced macroscopic properties when incorporated into polymer backbones, such as significantly elevating the glass transition temperature ( Tg ) of aliphatic and aromatic polyesters (e.g., replacing 1,4-butanediol in polybutylene terephthalate)[3][4].
Stereochemical Architecture & Causality
The stereochemical elegance of 2,4:3,5-di-O-methylene-L-iditol is entirely dictated by the native configuration of the L-iditol backbone.
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Fischer Projection Analysis: L-iditol is a hexitol possessing a C2 axis of symmetry. In its extended conformation, the hydroxyl groups at C2 and C4 share a 1,3-syn relationship, as do the hydroxyl groups at C3 and C5.
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Thermodynamic Acetalization: The spatial proximity of these 1,3-syn diols makes them ideal substrates for condensation with formaldehyde. The reaction is thermodynamically driven by the formation of highly stable, six-membered 1,3-dioxane rings[3][5].
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Conformational Rigidity: The bridging of O2–O4 and O3–O5 yields a trans-fused 1,3,5,7-tetraoxadecalin framework. Because both 1,3-dioxane rings adopt a stable chair conformation, the molecule is locked into a rigid geometry that perfectly preserves the original C2 symmetry of the L-iditol precursor[5][6].
Experimental Protocols: A Self-Validating System
Synthesizing 2,4:3,5-di-O-methylene-L-iditol requires a precise protection-acetalization-deprotection sequence. Direct reaction of L-iditol with formaldehyde is non-viable, as the highly nucleophilic primary hydroxyls (C1, C6) would competitively react, yielding intractable polymeric mixtures[3].
The following protocol represents a field-proven, self-validating system adapted from analogous hexitol syntheses[3][6].
Step 1: Primary Hydroxyl Protection (Benzoylation)
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Objective: Temporarily mask the C1 and C6 primary alcohols.
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Procedure: Disperse L-iditol in anhydrous pyridine. Dropwise, add 2.05 equivalents of benzoyl chloride at 0 °C to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours. Quench with ice water and extract the 1,6-di-O-benzoyl-L-iditol precipitate.
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Causality: Benzoyl chloride exhibits high chemoselectivity for primary over secondary alcohols due to steric hindrance. This step ensures that only the secondary 1,3-syn diols (C2–C5) remain available for the subsequent ring-forming step.
Step 2: Bicyclic Acetalization
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Objective: Construct the 1,3,5,7-tetraoxadecalin core.
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Procedure: Mix the 1,6-di-O-benzoyl-L-iditol with an excess of paraformaldehyde. Add concentrated sulfuric acid ( H2SO4 ) dropwise. Stir the mixture at room temperature for 3 hours. Neutralize and extract the organic phase to isolate 1,6-di-O-benzoyl-2,4:3,5-di-O-methylene-L-iditol.
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Causality: The strong acid depolymerizes paraformaldehyde into reactive formaldehyde monomers. The thermodynamic preference for six-membered rings drives the selective bridging of the C2/C4 and C3/C5 hydroxyls, locking the conformation.
Step 3: Zemplén Deprotection (Self-Validating Step)
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Objective: Liberate the primary hydroxyls to yield the final bicyclic diol.
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Procedure: Disperse the protected intermediate in anhydrous methanol. Add a catalytic amount of metallic sodium to generate sodium methoxide ( NaOMe ). Stir overnight. Neutralize the solution using a strongly acidic cation-exchange resin, filter, and concentrate the filtrate to dryness to yield pure 2,4:3,5-di-O-methylene-L-iditol[3][5].
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Causality & Validation: Base-catalyzed transesterification selectively cleaves the benzoyl esters. This step is inherently self-validating: because acetals (the 1,3-dioxane rings) are completely stable under basic conditions, the survival of the bicyclic core through this step proves the successful and robust formation of the methylene bridges.
Quantitative Data
Table 1: Physicochemical Properties
| Property | Value / Descriptor |
| IUPAC Name | [4-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol[2] |
| CAS Number | 5334-20-3[2] |
| Molecular Formula | C8H14O6 [2] |
| Molecular Weight | 206.19 g/mol [2] |
| Core Framework | 1,3,5,7-Tetraoxadecalin[2] |
| Topological Symmetry | C2 Axis |
Table 2: Diagnostic NMR Structural Markers
Note: Values are benchmarked against literature consensus for 2,4:3,5-di-O-methylene hexitol frameworks[3][5].
| Structural Feature | 1H NMR Shift (ppm) | 13C NMR Shift (ppm) | Diagnostic Significance |
| Acetal Methylene ( O−CH2−O ) | 4.80 – 5.00 (dd) | ~87.2 – 88.5 | Confirms the formation of the fused 1,3-dioxane rings. The doublet of doublets ( J≈−6.2 Hz) indicates a rigid, non-inverting chair conformation. |
| Primary Alcohols ( −CH2OH ) | 3.70 – 4.00 (m) | ~59.6 – 63.7 | Confirms successful debenzoylation and the availability of reactive sites for polymerization. |
| Bicyclic Backbone ( CH−O ) | 4.10 – 4.40 (m) | ~65.8 – 73.5 | Validates the intact L-iditol stereocenters within the rigidified core. |
Mechanistic Diagrams
Fig 1. Three-step synthesis of 2,4:3,5-di-O-methylene-L-iditol via selective protection.
Fig 2. Causality of stereochemical locking in the 1,3,5,7-tetraoxadecalin framework.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 219727,[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol". PubChem. URL:[Link]
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Vis, E., & Fletcher, H. G. "Conversion of 1,6-Di-O-methanesulfonyl-2,4:3,5-di-O-methylene-L-iditol to D-threo-4,8-Dimethylene-1,4,5,7-naphthodioxane". The Journal of Organic Chemistry, 1957. URL:[Link]
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Lavilla, C., et al. "Bio-Based Aromatic Polyesters from a Novel Bicyclic Diol Derived from d-Mannitol: Monomer Synthesis and Conformation". Macromolecules, 2012. URL:[Link]
- Google Patents. "Polyesters comprising 2,5-furandicarboxylate and saturated diol units having a high glass transition temperature (WO2015142181A1)". WIPO.
Sources
- 1. 2,4:3,5-Di-O-methylene-L-iditol|C8H14O6 [benchchem.com]
- 2. [4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol | C8H14O6 | CID 219727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015142181A1 - Polyesters comprising 2,5-furandicarboxylate and saturated diol units having a high glass transition temperature - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. niddk.nih.gov [niddk.nih.gov]
